molecular formula C8H7IN2O B1443615 8-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1364917-15-6

8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Cat. No. B1443615
M. Wt: 274.06 g/mol
InChI Key: UAGXMASIVSLVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Iodo-7-methoxyimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7IN2O . It is a type of heterocyclic compound, specifically an imidazo[1,2-a]pyridine derivative .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Iodo-7-methoxyimidazo[1,2-a]pyridine”, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the synthesis of imidazo[1,2-a]pyridines have been highlighted in recent literature . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “8-Iodo-7-methoxyimidazo[1,2-a]pyridine” consists of an imidazo[1,2-a]pyridine core with an iodine atom at the 8-position and a methoxy group at the 7-position . The empirical formula is C8H7IN2O, and the molecular weight is 274.06 .


Chemical Reactions Analysis

The chemical reactions involving “8-Iodo-7-methoxyimidazo[1,2-a]pyridine” and similar compounds have been the subject of extensive research . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Cu(II) Binding by Imidazo[1,2-a]Pyridines : Potentiometric and spectroscopic studies have shown that complexes with hydroxy and methoxy substituted imidazo[1,2-a]pyridines form major complex species through chelation to the copper ion via (NH,O-) donor sets (Decock et al., 1989).
  • Chemoselective Iodination : Studies on 3- and 8-Iodoimidazo[1,2-a]pyridines synthesized from imidazo[1,2-a]pyridine under different conditions revealed insights into the chemoselectivity of substitution reactions, supported by molecular electrostatic potential calculations (Zhao et al., 2018).

Biological Activities

  • Anticancer Potential : Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, with significant inhibition of cell proliferation mediated by Akt regulation, DNA cleavage, and apoptosis induction (Almeida et al., 2018).

Material Science

  • Fluorescent Properties : The synthesis and evaluation of imidazo[1,2-a]pyridine analogues, focusing on their fluorescent properties, have been explored. These compounds exhibit a wide variety of fluorescent emissions, suggesting potential applications as biomarkers and in photochemical sensors (Shibahara et al., 2009).

Environmental Chemistry

  • Green Chemistry Approaches : The iodine-catalyzed sulfenylation of imidazo[1,2-a]-pyridines in PEG400 is an example of a metal-free condition reaction, demonstrating the potential for environmentally sustainable synthetic methodologies (Hiebel & Berteina‐Raboin, 2015).

Future Directions

Imidazo[1,2-a]pyridines, including “8-Iodo-7-methoxyimidazo[1,2-a]pyridine”, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name

8-iodo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-4-11-5-3-10-8(11)7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGXMASIVSLVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CN2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269753
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodo-7-methoxyimidazo[1,2-a]pyridine

CAS RN

1364917-15-6
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 4
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.